molecular formula C14H17ClO3 B1320949 Ethyl 6-(4-chlorophenyl)-6-oxohexanoate CAS No. 54029-05-9

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate

Cat. No.: B1320949
CAS No.: 54029-05-9
M. Wt: 268.73 g/mol
InChI Key: XWCLGNIBLITULM-UHFFFAOYSA-N
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Description

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 4-chlorophenyl group and a keto group at the sixth position

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-(4-chlorophenyl)-6-oxohexanoate are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .

Mode of Action

It is known that indole derivatives can react with nucleophiles . In the case of this compound, it may react with nucleophiles in a similar manner, leading to changes in the target molecules.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that this compound may also affect multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound could have a range of effects depending on the specific targets and pathways it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-chlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-chlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

    Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.

Common Reagents and Conditions

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature, solvent (e.g., ethanol or tetrahydrofuran)

  • Substitution

      Reagents: Aqueous sodium hydroxide or hydrochloric acid

      Conditions: Reflux

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium

Major Products Formed

    Reduction: Ethyl 6-(4-chlorophenyl)-6-hydroxyhexanoate

    Substitution: 6-(4-chlorophenyl)-6-oxohexanoic acid

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It is used in studies to understand the biological activity of related compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate can be compared with similar compounds such as:

    Ethyl 6-phenyl-6-oxohexanoate: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    Ethyl 6-(4-bromophenyl)-6-oxohexanoate: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.

    Ethyl 6-(4-methylphenyl)-6-oxohexanoate: The presence of a methyl group instead of chlorine can lead to differences in steric and electronic effects.

Uniqueness

The presence of the 4-chlorophenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-(4-chlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCLGNIBLITULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604403
Record name Ethyl 6-(4-chlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54029-05-9
Record name Ethyl 4-chloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54029-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(4-chlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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